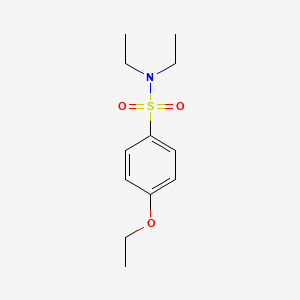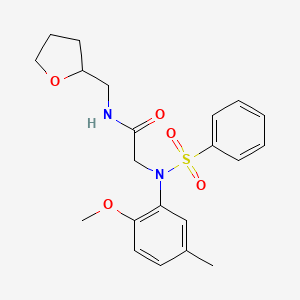![molecular formula C18H19Cl2NOS2 B3937665 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3937665.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide
Vue d'ensemble
Description
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CB-13 and belongs to the class of synthetic cannabinoids.
Mécanisme D'action
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in the regulation of various physiological processes such as pain perception, appetite, mood, and immune function. CB-13 binds to these receptors and activates them, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide leads to various biochemical and physiological effects. These include the modulation of pain perception, appetite, mood, and immune function. CB-13 has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide in lab experiments has several advantages. It is a potent and selective agonist of the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. Furthermore, its chemical structure can be modified to obtain derivatives with different pharmacological properties. However, there are also some limitations to its use. CB-13 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, the long-term effects of CB-13 on human health are not yet fully understood.
Orientations Futures
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide has great potential for further research and development. One of the future directions could be the development of novel therapeutic agents based on its chemical structure. Furthermore, the study of its effects on different physiological and pathological processes could lead to a better understanding of the endocannabinoid system and its role in human health. Additionally, the development of more selective and potent CB1 and CB2 receptor agonists could lead to the development of more effective therapeutic agents for various diseases.
Applications De Recherche Scientifique
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where it has been used to study the endocannabinoid system and its role in various physiological and pathological processes. CB-13 has also been used in the study of pain perception, anxiety, and addiction. Furthermore, it has been used in the development of novel therapeutic agents for various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NOS2/c1-13(24-17-7-5-15(19)6-8-17)18(22)21-9-10-23-12-14-3-2-4-16(20)11-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSXJLKTDBINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSCC1=CC(=CC=C1)Cl)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937594.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)
![3-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3937604.png)
![N,N'-1,2-propanediylbis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3937609.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3937623.png)

![3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3937631.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937647.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937656.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3937669.png)